molecular formula C11H19N B1470580 3-(Cyclopentylmethylidene)piperidine CAS No. 1563289-40-6

3-(Cyclopentylmethylidene)piperidine

Cat. No.: B1470580
CAS No.: 1563289-40-6
M. Wt: 165.27 g/mol
InChI Key: IPJGARCHCKKJIA-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethylidene)piperidine is a high-purity chemical compound offered for research and development purposes. It features a piperidine core, a privileged scaffold in medicinal chemistry that is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) . Piperidine and its derivatives are recognized for their significant pharmacological value and are present in compounds with a wide spectrum of bioactivities, serving as key intermediates in developing therapeutics . This specific compound, with its cyclopentylmethylidene substituent, is of interest as a versatile building block for constructing more complex molecules. Researchers can leverage this reagent to explore novel chemical spaces in programs aimed at drug discovery. Its structure suggests potential for use in creating libraries for high-throughput screening or as an intermediate in multi-step synthetic routes. This product is intended for research use only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or any personal use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

3-(cyclopentylmethylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-2-5-10(4-1)8-11-6-3-7-12-9-11/h8,10,12H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJGARCHCKKJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Cyclopentylmethylidene)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further interact with other biomolecules, potentially leading to various biochemical effects.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of mitofusins, which are proteins involved in mitochondrial fusion and transport. This modulation can lead to changes in mitochondrial dynamics, affecting cellular energy production and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It has been shown to inhibit certain enzymes, such as beta secretase, which is involved in the production of amyloid-beta peptides associated with Alzheimer’s disease. Additionally, this compound can activate mitofusins, leading to enhanced mitochondrial fusion and transport. These interactions at the molecular level contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in mitochondrial dynamics and energy production.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance mitochondrial function and improve cellular energy production. At high doses, it can lead to toxic effects, including respiratory paralysis and organ dysfunction. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These metabolic interactions can affect the overall metabolic flux and levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound has been shown to interact with mitochondrial transport proteins, facilitating its accumulation in mitochondria. This localization is crucial for its effects on mitochondrial dynamics and cellular energy production.

Subcellular Localization

This compound is primarily localized in the mitochondria, where it exerts its effects on mitochondrial fusion and transport. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. This localization is essential for its activity and function in modulating mitochondrial dynamics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :
  • Substituent Position : The 3-position on piperidine is a common modification site for optimizing target engagement. For example, 3-(piperidin-4-ylmethoxy)pyridine derivatives achieve potent LSD1 inhibition due to optimal spatial positioning of the substituent .
  • This mirrors findings in benzophenone derivatives, where lipophilic linkers (e.g., pentyloxyl) enhanced H3R affinity .
  • Steric Effects : Bulky substituents like cyclopentylmethylidene may reduce off-target interactions by limiting conformational flexibility, as seen with COB-3’s small alkyl groups improving nAChR selectivity .

Molecular Conformation and Binding Affinity

Table 2: Structural and Conformational Comparisons
Compound Conformational Feature Impact on Binding Affinity Reference
3-(Cyclopentylmethylidene)piperidine Rigid cyclopentyl group Potential for stabilized target interaction N/A
Benzohomoadamantane-urea (Compound 15) Piperidine orientation in binding site ΔG = -68.0 kcal/mol (optimal orientation)
Chiral piperidine derivatives (Compound 40) Chirality at C3/C5 KD = 150 nM (vs. 200+ nM for achiral)
  • Orientation : The cyclopentylmethylidene group may enforce a specific orientation in binding pockets, similar to benzohomoadamantane-urea derivatives, where piperidine positioning significantly affected ΔG values .

Preparation Methods

Biocatalytic Carbon-Hydrogen Oxidation and Radical Cross-Coupling

A novel modular strategy developed by chemists at Scripps Research and Rice University enables streamlined synthesis of complex piperidines by combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling. This method allows selective functionalization of the piperidine ring, potentially applicable to the installation of the cyclopentylmethylidene substituent at the 3-position.

  • Process Summary:

    • Stage 1: Biocatalytic oxidation introduces a reactive site on the piperidine ring.
    • Stage 2: Radical cross-coupling attaches the cyclopentylmethylidene moiety.
  • Advantages:

    • High selectivity and efficiency.
    • Reduction in synthesis steps compared to traditional methods.
    • Cost-effective and scalable for pharmaceutical applications.

Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridines

This three-step process involves:

  • Partial reduction of pyridine to dihydropyridine.
  • Rhodium-catalyzed asymmetric carbometalation introducing the cyclopentylmethylidene group at the 3-position.
  • Further reduction to yield the substituted piperidine.
  • This method provides access to enantioenriched 3-substituted piperidines.
  • It is applicable to a broad range of substituents, including cycloalkylmethylidene groups.
  • Offers high regio- and stereoselectivity, important for pharmaceutical relevance.

Palladium-Catalyzed Hydrogenation and Functionalization

Palladium-catalyzed hydrogenation of pyridine derivatives followed by selective functionalization has been shown to produce various substituted piperidines. Interrupting hydrogenation in the presence of water can yield piperidinones which can be further transformed.

  • This method could be adapted to introduce the cyclopentylmethylidene substituent via subsequent coupling reactions.
  • Allows one-pot functionalization reducing the number of synthetic steps.

Cyclization via Aza-Prins Reaction or [3+3] Cycloaddition

  • The aza-Prins cyclization of homoallylic amines with aldehydes catalyzed by Lewis acids can form piperidines with substituents at the 3-position.
  • [3+3] Cycloaddition reactions between enones and α-substituted cinnamic acids provide regioselective annulation to yield substituted piperidines.
  • These methods offer alternative routes for the synthesis of 3-substituted piperidines such as this compound.

Comparative Data Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Applicability to this compound
Biocatalytic C-H Oxidation + Radical Cross-Coupling Biocatalysts, radical initiators, piperidine derivatives High selectivity, fewer steps, scalable Requires biocatalyst availability High potential for direct installation
Rhodium-Catalyzed Asymmetric Carbometalation Rhodium catalyst, dihydropyridine intermediates Enantioselective, broad substrate scope Catalyst cost, multi-step process Suitable for enantioenriched 3-substituted piperidines
Palladium-Catalyzed Hydrogenation Pd/C catalyst, hydrogen gas, aqueous conditions One-pot, selective, high yields Acid sensitivity, substrate limitations Adaptable via intermediate transformations
Aza-Prins Cyclization Homoallylic amines, aldehydes, Lewis acids Efficient cyclization, regioselective Requires specific substrates Possible route for cyclopentylmethylidene introduction
[3+3] Cycloaddition Enones, cinnamic acids, organocatalysts High regioselectivity, good yields Limited substrate scope Alternative synthetic strategy

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Cyclopentylmethylidene)piperidine with high yield and purity?

  • Methodological Answer : The synthesis of 3-substituted piperidines often employs condensation reactions. For cyclopentylidene derivatives, Knoevenagel condensation (using piperidine as a catalyst) between a cyclopentanone derivative and a piperidine precursor is a viable route . Key steps include:
  • Reagent Optimization : Adjust molar ratios of the aldehyde/ketone and cyanoacetate derivatives.
  • Catalyst Selection : Piperidine is commonly used to facilitate enolate formation .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity, as demonstrated in enantioselective syntheses of 3-alkylpiperidines .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming the cyclopentylidene moiety and piperidine backbone. For example, characteristic shifts for cyclopentyl protons (δ 1.6–3.8 ppm) and piperidine protons (δ 1.7–3.2 ppm) have been reported in similar compounds .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight. A parent ion peak at m/z 426.2 was observed for a structurally related 3-substituted piperidine .

Q. How can researchers ensure reproducibility in synthesizing 3-substituted piperidines under varying laboratory conditions?

  • Methodological Answer :
  • Standardized Protocols : Document reaction parameters (temperature, solvent, catalyst concentration) meticulously. For example, reactions in dichloromethane at 0–25°C yielded consistent results for analogous compounds .
  • Quality Control : Use TLC or in-situ monitoring (e.g., FTIR) to track reaction progress .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its interactions with biological targets?

  • Methodological Answer :
  • X-ray Diffraction : Resolve crystal structures to analyze bond angles and spatial arrangement. For example, cyclobutyl-azetidine isosteres of piperidine were analyzed via X-ray to assess conformational flexibility .
  • Exit Vector Analysis : Plot molecular geometry to compare steric and electronic profiles with parent heterocycles .

Q. What strategies resolve discrepancies in NMR data during the synthesis of this compound?

  • Methodological Answer :
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping) that cause signal splitting .
  • Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to clarify ambiguous peaks .
  • Contradiction Mitigation : Cross-validate with alternative techniques like 2D-COSY or HSQC .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer :
  • Analog Synthesis : Modify the cyclopentyl substituent (e.g., fluorination or methylation) to assess steric/electronic effects .
  • Biological Assays : Pair synthetic derivatives with receptor-binding studies (e.g., 5-HT receptor agonism assays for neuroactive piperidines) .
  • Computational Modeling : Use molecular docking to predict binding affinities based on conformational data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclopentylmethylidene)piperidine
Reactant of Route 2
3-(Cyclopentylmethylidene)piperidine

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